2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Overview
Description
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The tert-butyl group attached to the tetrazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives often interact with various biological targets .
Mode of Action
It’s known that tetrazole derivatives can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, suggesting that they may undergo metabolism via glucuronidation .
Result of Action
It’s known that tetrazole derivatives can have various biological activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with biomolecules are primarily driven by its tetrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered gene expression patterns. Additionally, it can affect cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, influencing their function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of the compound can affect its activity and function, as it may be more or less effective depending on its concentration in specific areas .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity, as it may interact with different biomolecules depending on its subcellular location .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic or basic conditions. For example, sodium azide can react with tert-butyl cyanide in the presence of a strong acid like hydrochloric acid to form the tetrazole ring.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction. For instance, the tetrazole ring can be reacted with a halogenated propanoic acid derivative, such as 2-bromo-propanoic acid, under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the propanoic acid group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., bromoalkanes), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted tetrazole derivatives
Scientific Research Applications
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its tetrazole ring, which mimics the carboxylate group in biological systems.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propanoic acid group.
Uniqueness
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid group. This combination provides distinct steric and electronic properties, making it suitable for specific applications in synthesis, research, and industry.
Properties
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCRNNCUHGCOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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